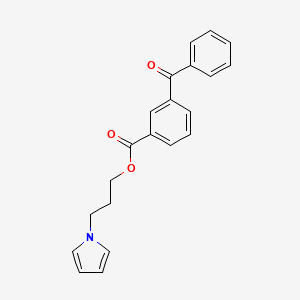

Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester

Description

Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester is a structurally complex benzoic acid derivative characterized by:

- 3-Benzoyl substitution: A benzoyl group (-COC₆H₅) at the third position of the benzoic acid core.

- Ester chain modification: A propyl ester chain substituted with a 1H-pyrrol-1-yl group at the terminal position.

This compound’s unique structural features distinguish it from simpler benzoic acid esters (e.g., propyl benzoate) and may confer distinct physicochemical and biological properties, such as enhanced lipophilicity or receptor-binding affinity due to the aromatic and heterocyclic moieties .

Properties

CAS No. |

599199-21-0 |

|---|---|

Molecular Formula |

C21H19NO3 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

3-pyrrol-1-ylpropyl 3-benzoylbenzoate |

InChI |

InChI=1S/C21H19NO3/c23-20(17-8-2-1-3-9-17)18-10-6-11-19(16-18)21(24)25-15-7-14-22-12-4-5-13-22/h1-6,8-13,16H,7,14-15H2 |

InChI Key |

XPOHHUDYNPOFLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OCCCN3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Pyrrole-Containing Intermediates

The synthesis of esters containing the 3-(1H-pyrrol-1-yl)propyl moiety often involves multi-step procedures:

- Preparation of 3-(1H-pyrrol-1-yl)benzoic acid or related benzoic acid derivatives : This can be achieved by substitution reactions where the pyrrole ring is introduced onto the benzoic acid framework, often via palladium-catalyzed coupling or nucleophilic substitution.

- Formation of the 3-(1H-pyrrol-1-yl)propyl alcohol : This intermediate can be synthesized by functionalizing the pyrrole ring with a propyl alcohol side chain, often through alkylation or reduction steps.

- Esterification reaction : The final ester is formed by reacting the benzoic acid derivative with the 3-(1H-pyrrol-1-yl)propyl alcohol under acidic catalysis, typically using mineral acids or titanate catalysts, with heating and removal of water.

Continuous and Semi-Continuous Esterification Processes

For industrial or large-scale synthesis, continuous or semi-continuous processes have been developed for benzoic acid esters:

- A series of esterification reactions can be conducted in the same reactor without additional catalyst addition after the initial charge.

- The process involves heating benzoic acid with the alcohol in the presence of an esterification catalyst such as tetraisobutyl titanate.

- Water formed during the reaction is continuously removed by distillation, often under reduced pressure to avoid decomposition.

- Unreacted alcohol is distilled off and recycled back to the reactor to improve efficiency.

- The reaction temperature is controlled to approach the boiling point of the desired ester, typically between 50 to 300 °C under reduced pressure (1 to 100 mm Hg).

- The reflux ratio and distillation parameters are optimized to maximize purity and yield.

Catalysts and Reaction Conditions

- Catalysts used include mineral acids, organic sulfonic acids, stannates, and organic titanates (e.g., tetraisobutyl titanate).

- Reaction temperatures range from 70 °C to 250 °C depending on the method and scale.

- Solvents such as toluene may be used to form azeotropes with water to facilitate water removal.

- The molar ratio of alcohol to acid is typically slightly in excess (e.g., 1.25:1) to drive the reaction forward.

Research Findings and Data Summary

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Catalyst | Tetraisobutyl titanate, mineral acids | Catalyst added only at initial stage in continuous processes |

| Alcohol to acid molar ratio | 1.1 to 1.5 | Slight excess alcohol to push equilibrium |

| Reaction temperature | 70 °C to 250 °C | Depends on scale and catalyst |

| Pressure | Atmospheric to 1-100 mm Hg (reduced pressure) | Reduced pressure distillation to avoid decomposition |

| Water removal | Continuous distillation, azeotropic with toluene | Essential to drive esterification forward |

| Purity of ester product | >96% (assay by GC or titration) | High purity achieved by optimized distillation and reflux |

| By-products | Phthalic acid esters, thermal decomposition products | Removed by distillation; residue contains impurities |

Synthetic Route Example (Literature-Based)

Synthesis of 3-(1H-pyrrol-1-yl)benzoic acid : Starting from 3-bromobenzoic acid, palladium-catalyzed coupling with pyrrole under basic conditions yields the pyrrole-substituted benzoic acid intermediate.

Preparation of 3-(1H-pyrrol-1-yl)propyl alcohol : Alkylation of pyrrole with 3-bromopropanol or reduction of corresponding aldehydes/ketones to the alcohol.

Esterification : The benzoic acid derivative is reacted with the 3-(1H-pyrrol-1-yl)propyl alcohol in the presence of an acid catalyst or titanate catalyst at elevated temperature with continuous removal of water to form the ester.

Purification : The crude ester is purified by distillation under reduced pressure or chromatographic methods to achieve high purity.

Notes on Pyrrole Chemistry Relevant to Preparation

- Pyrrole is a heterocyclic compound with moderate basicity and lipophilicity, which can influence reaction conditions and stability.

- Substituted pyrroles can be sensitive to strong acids and high temperatures; thus, reaction conditions must be optimized to prevent decomposition.

- Functionalization of pyrrole rings often requires palladium-catalyzed cross-coupling or nucleophilic substitution reactions under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The benzoyl and pyrrole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester involves its interaction with molecular targets and pathways. The benzoyl and pyrrole groups can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Key Observations :

- Substituent Complexity: The target compound and the pyridinylmethyl analog (C₂₂H₂₁NO₃) exhibit higher molecular complexity due to aromatic/heterocyclic substituents, which may enhance interactions with biological targets .

- Functional Group Diversity : Propylparaben (C₁₀H₁₂O₃) and 3-hydroxy-4-methoxy derivatives (C₁₁H₁₄O₄) contain polar groups (hydroxy, methoxy) that increase water solubility compared to the hydrophobic benzoyl and pyrrole groups in the target compound .

Reactivity Trends :

- The pyrrole group in the target compound may participate in hydrogen bonding or π-π stacking, influencing stability and degradation pathways.

- Hydroxy and methoxy groups in analogs like propylparaben increase susceptibility to oxidation or enzymatic hydrolysis .

Biological Activity

Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester, also known as 3-benzoyl-3-(1H-pyrrol-1-yl)propyl benzoate, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant and anti-inflammatory activities, as well as its potential applications in medicinal chemistry.

- Molecular Formula : C21H19NO3

- Molecular Weight : 333.38 g/mol

- CAS Number : 599199-21-0

Antioxidant Activity

Research has indicated that derivatives of benzoic acid exhibit significant antioxidant properties. For instance, a study synthesized a related compound and evaluated its ability to scavenge free radicals and inhibit lipoxygenase (LOX) activity. The results showed that the compound demonstrated moderate radical-scavenging activity, with an IC50 value indicating effective inhibition of LOX at concentrations around 38 µM .

| Compound | Radical Scavenging Activity (100 µM) | LOX Inhibition (IC50) |

|---|---|---|

| Parent Compound | 44% | Moderate |

| Hybrid Compound | 58% | 38 µM |

This data suggests that modifications to the benzoic acid structure can enhance its biological activity, making it a candidate for further development in therapeutic applications.

Anti-inflammatory Activity

In addition to antioxidant properties, compounds derived from benzoic acid have shown potential anti-inflammatory effects. The inhibition of LOX is particularly relevant since this enzyme plays a crucial role in the inflammatory response. The presence of the pyrrole moiety in the ester enhances its interaction with biological targets involved in inflammation pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .

Case Studies

- Synthesis and Evaluation : A study synthesized a series of pyrrole-based compounds similar to benzoic acid esters and assessed their biological activities. The synthesized compounds were screened for their ability to inhibit key enzymes involved in oxidative stress and inflammation. The findings indicated that specific structural modifications led to improved bioactivity compared to their parent compounds .

- Drug-likeness Assessment : The synthesized compounds were evaluated for their drug-likeness using Lipinski's rule of five. The results indicated that these compounds are likely to be orally bioavailable, which is an essential criterion for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.